molecular formula C17H14N2O3 B6386066 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261934-94-4

5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6386066
CAS RN: 1261934-94-4
M. Wt: 294.30 g/mol
InChI Key: NRNOUIIBNSJMMB-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-BPDP), is a pyrimidine derivative with potential applications in scientific research. It is a colorless, crystalline solid that is soluble in water and alcohol, and has a melting point of 106-108 °C. 5-BPDP has been used in a variety of scientific research applications, including as a fluorescent label, a substrate for enzymatic reactions, and a fluorescent indicator for the detection of metal ions.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a number of potential scientific research applications. It has been used as a fluorescent label in the detection of DNA and proteins. It can also be used as a substrate for enzymatic reactions, such as the detection of proteases and phosphatases. 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has also been used as a fluorescent indicator for the detection of metal ions, such as copper and zinc.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not well understood. However, it is believed that it interacts with metal ions and proteins, resulting in a change in its fluorescence properties. This change in fluorescence properties can be used to detect the presence of metal ions and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not well understood. However, it is believed that it may have antioxidant and anti-inflammatory effects. It has also been suggested that it may have potential applications in the treatment of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is that it is relatively easy to synthesize in high yields with excellent purity. This makes it an ideal substrate for enzymatic reactions and a useful fluorescent indicator for the detection of metal ions. However, it is important to note that 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not suitable for use in humans or animals, as it may have toxic effects.

Future Directions

The potential applications of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are still being explored. Future research should focus on elucidating the mechanism of action of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% and its biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in the treatment of various diseases. Additionally, further research should be conducted to determine the potential applications of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in the development of new drugs and drug delivery systems. Finally, research should be conducted to explore the potential uses of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a fluorescent label for the detection of DNA and proteins.

Synthesis Methods

5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Suzuki coupling reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a base. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboronic acid. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of copper. The use of these methods has enabled the synthesis of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in high yields with excellent purity.

properties

IUPAC Name

5-(2-phenylmethoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16-14(10-18-17(21)19-16)13-8-4-5-9-15(13)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNOUIIBNSJMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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